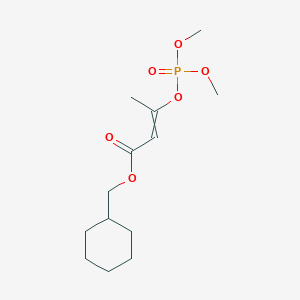
3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester is an organic compound with a complex structure that includes a phosphinyloxy group, a butenoic acid moiety, and a cyclohexylmethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester typically involves multiple steps. One common approach is the esterification of 3-(Dimethoxyphosphinyloxy)-2-butenoic acid with cyclohexylmethanol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phosphine oxides.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester involves its interaction with specific molecular targets. The phosphinyloxy group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The ester moiety allows for easy modification, enabling the compound to interact with different biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethoxyphosphinyloxy)-2-butenoic acid methyl ester
- 3-(Dimethoxyphosphinyloxy)-2-butenoic acid ethyl ester
Uniqueness
3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester is unique due to its cyclohexylmethyl ester group, which imparts different physical and chemical properties compared to its methyl and ethyl ester counterparts
Propiedades
Fórmula molecular |
C13H23O6P |
|---|---|
Peso molecular |
306.29 g/mol |
Nombre IUPAC |
cyclohexylmethyl 3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H23O6P/c1-11(19-20(15,16-2)17-3)9-13(14)18-10-12-7-5-4-6-8-12/h9,12H,4-8,10H2,1-3H3 |
Clave InChI |
PXANFSAGBVLZFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OCC1CCCCC1)OP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


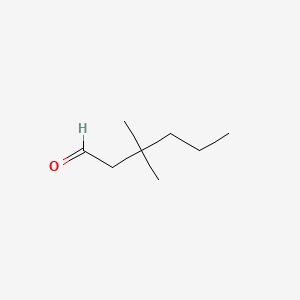
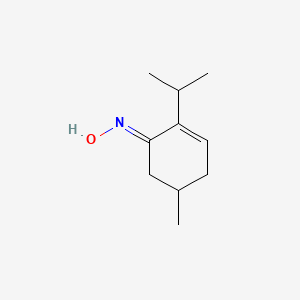


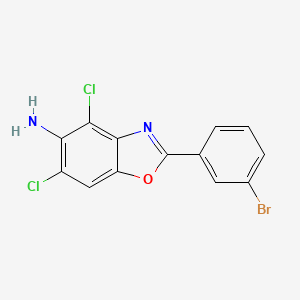
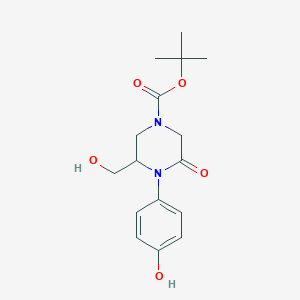
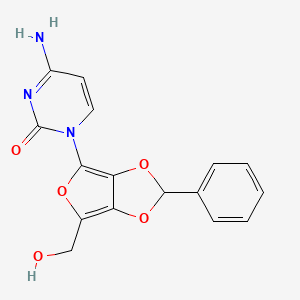
![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)
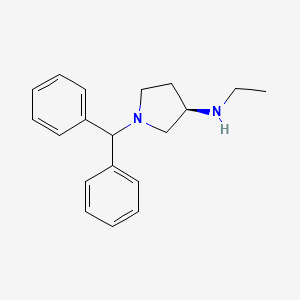
![2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride](/img/structure/B13796514.png)
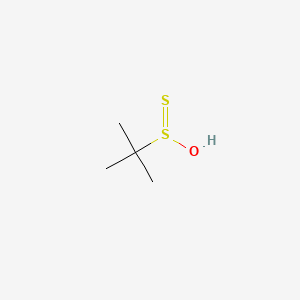
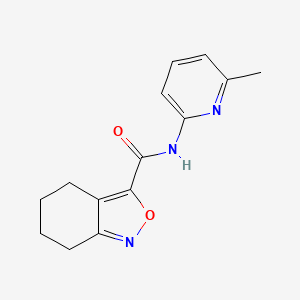
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)
